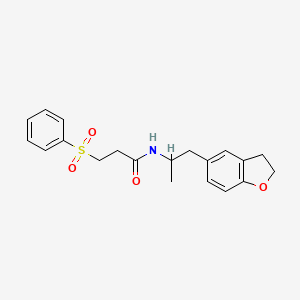

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

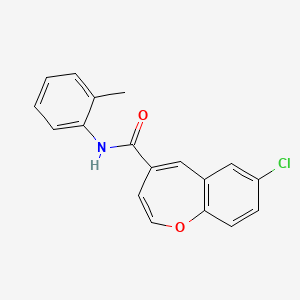

“N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide” is a complex organic compound. It contains a methylthio group (-SCH3) attached to a phenyl ring, and a p-tolyl group (a methyl-substituted phenyl ring) attached to an oxalamide group (a type of amide). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings suggests a planar structure around these regions, while the oxalamide group could introduce some degree of polarity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The phenyl rings could potentially undergo electrophilic aromatic substitution reactions, while the oxalamide group could participate in various reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar oxalamide group could impact its solubility in different solvents .Scientific Research Applications

Catalytic Applications

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide and its derivatives have been explored for their catalytic applications in various chemical reactions. The compound, through its structural components, has shown promise in facilitating Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. For instance, the complex of 2-(methylthio)aniline with palladium(II) has demonstrated efficient catalysis for Suzuki-Miyaura C-C coupling in water, highlighting the compound's role in eco-friendly catalytic processes (Rao et al., 2014). Moreover, the use of oxalamide derivatives, such as N,N'-bis(thiophen-2-ylmethyl)oxalamide, in copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides, underlines the compound's versatility and efficacy in promoting bond formation under mild conditions (De et al., 2017).

Material Synthesis and Characterization

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide derivatives have been investigated for their role in the synthesis and characterization of materials, particularly in organic electronics and polymer science. The synthesis of conjugated polymers incorporating oxalamide units, for example, has been reported, with applications in organic solar cells being a focal point. These materials exhibit properties such as high thermal stability and absorbance in the visible part of the solar spectrum, making them suitable for optoelectronic applications (Bildirir et al., 2018).

Supramolecular Chemistry

The structural features of N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide facilitate its involvement in supramolecular assemblies, where hydrogen bonding and stacking interactions are crucial. Research has demonstrated that N,N'-diaryloxalamides can form molecular complexes through hydrogen bonding and phenyl-perfluorophenyl interactions. These interactions are pivotal in controlling the structure and properties of supramolecular assemblies, which have implications in the design of advanced materials with specific functionalities (Piotrkowska et al., 2007).

Chemical Synthesis and Drug Development

The versatility of N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide is further illustrated in its use as a precursor or component in the synthesis of biologically active molecules. Its incorporation into various heterocyclic compounds demonstrates its utility in medicinal chemistry, where it can contribute to the development of new therapeutic agents. For instance, the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives from N-arylcyanothioformamides showcases the compound's role in creating molecules with potential biological activity (Moussa et al., 2023).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-methylphenyl)-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11-7-9-12(10-8-11)17-15(19)16(20)18-13-5-3-4-6-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKWLQKILPAFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(methylthio)phenyl)-N2-(p-tolyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2954038.png)

![6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2954039.png)

![2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2954040.png)

![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)

![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)